molecular formula C7H5ClOS B13822427 4-Chloro-2-mercaptobezaldehyde

4-Chloro-2-mercaptobezaldehyde

Cat. No.: B13822427
M. Wt: 172.63 g/mol
InChI Key: HKAIVGPZBMVJGF-UHFFFAOYSA-N
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Description

4-Chloro-2-mercaptobezaldehyde is an organic compound with the molecular formula C₇H₅ClOS It is characterized by the presence of a chloro group at the fourth position and a mercapto group at the second position on the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-mercaptobezaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-mercaptobenzaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-mercaptobezaldehyde undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-mercaptobezaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-mercaptobezaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    2-Mercaptobenzaldehyde: Lacks the chloro group, affecting its chemical properties and reactivity.

Properties

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

4-chloro-2-sulfanylbenzaldehyde

InChI

InChI=1S/C7H5ClOS/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H

InChI Key

HKAIVGPZBMVJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S)C=O

Origin of Product

United States

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